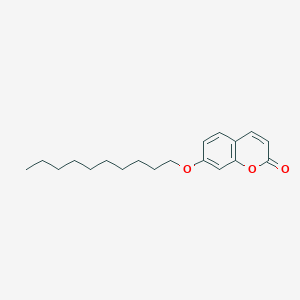![molecular formula C16H29FO2Si B14313870 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one CAS No. 113962-21-3](/img/structure/B14313870.png)
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is a synthetic organic compound characterized by the presence of a fluoro group, an octyl chain, and a trimethylsilyl group attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a series of reactions, including cyclization and oxidation.
Introduction of the Fluoro Group: The fluoro group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions, often using octyl halides in the presence of a strong base.
Trimethylsilylation: The trimethylsilyl group is added using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to certain targets, while the trimethylsilyl group can increase its stability and solubility. The octyl chain may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the fluoro group, which may result in different reactivity and binding properties.
2-Fluoro-4-octylcyclopent-2-en-1-one: Lacks the trimethylsilyl group, potentially affecting its stability and solubility.
2-Fluoro-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one: Lacks the octyl chain, which may influence its membrane permeability and overall bioactivity.
Uniqueness
2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-en-1-one is unique due to the combination of its fluoro, octyl, and trimethylsilyl groups. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
113962-21-3 |
|---|---|
Molecular Formula |
C16H29FO2Si |
Molecular Weight |
300.48 g/mol |
IUPAC Name |
2-fluoro-4-octyl-4-trimethylsilyloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C16H29FO2Si/c1-5-6-7-8-9-10-11-16(19-20(2,3)4)12-14(17)15(18)13-16/h12H,5-11,13H2,1-4H3 |
InChI Key |
VUBOMDJRENTTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CC(=O)C(=C1)F)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)

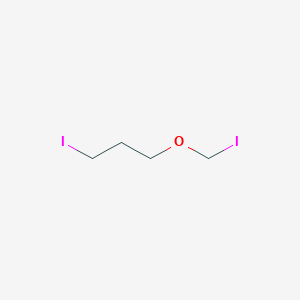
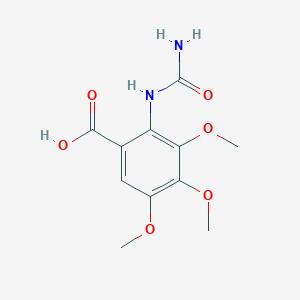

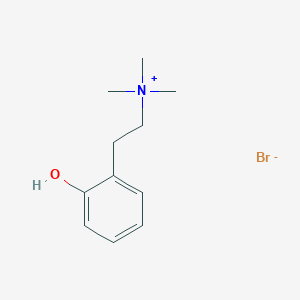
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
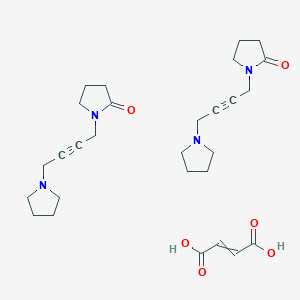
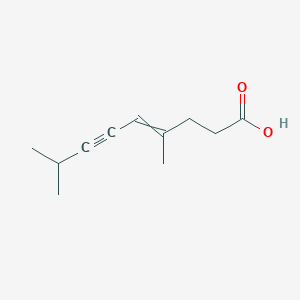

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
